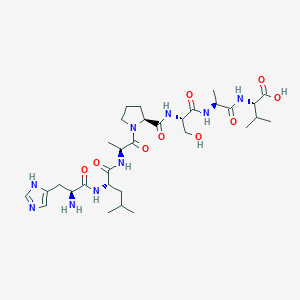

L-Histidyl-L-leucyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-valine

Description

Properties

CAS No. |

915146-63-3 |

|---|---|

Molecular Formula |

C31H51N9O9 |

Molecular Weight |

693.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C31H51N9O9/c1-15(2)10-21(37-26(43)20(32)11-19-12-33-14-34-19)27(44)36-18(6)30(47)40-9-7-8-23(40)29(46)38-22(13-41)28(45)35-17(5)25(42)39-24(16(3)4)31(48)49/h12,14-18,20-24,41H,7-11,13,32H2,1-6H3,(H,33,34)(H,35,45)(H,36,44)(H,37,43)(H,38,46)(H,39,42)(H,48,49)/t17-,18-,20-,21-,22-,23-,24-/m0/s1 |

InChI Key |

FZFQVHFAFFXWAU-HRALPVODSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC2=CN=CN2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-leucyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: Amino acids are activated using reagents like carbodiimides.

Coupling: The activated amino acids are coupled to the growing peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow further coupling.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-leucyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-valine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like histidine and serine.

Reduction: Reduction reactions can affect disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution Reagents: Various amino acid derivatives.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.

Scientific Research Applications

L-Histidyl-L-leucyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-valine is a chemical compound with the molecular formula C31H51N9O9 . Information on specific applications, case studies, or comprehensive data for this compound is not available in the provided search results. However, the search results offer information regarding related compounds and their applications, which may provide insight.

Related Research and Applications

Dipeptides and their synthesis Several search results discuss dipeptides and their synthesis, which may be relevant considering this compound is a peptide. A study focused on L-amino acid ligase (Lal) from Pseudomonas syringae describes its role in synthesizing dipeptides from unprotected L-amino acids . The recombinant TabS protein showed broad substrate specificity, identifying 136 out of 231 combinations of amino acid substrates for dipeptide synthesis . This enzyme can synthesize functional peptides, including those with antihypertensive or antidepressive effects .

Dipeptide interactions The interaction of L-alanyl-L-valine and L-valyl-L-alanine with organic vapors has been studied, revealing that the amino acid sequence affects sorption properties toward organic compounds and water, as well as the thermal stability of inclusion compounds . L-valyl-L-alanine generally has a greater sorption capacity, while L-alanyl-L-valine clathrates exhibit higher thermal stability .

Mechanism of Action

The mechanism of action of L-Histidyl-L-leucyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-valine depends on its specific biological target. Generally, peptides exert their effects by binding to receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Sequence-Based Differences

The following peptides are structurally relevant for comparison:

L-Valine, glycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl (CAS 133605-55-7)

- Sequence : Gly-Val-Tyr-Val-His-Pro

- Key Features : Contains tyrosine (Tyr), a polar aromatic residue absent in the target compound, which may enhance receptor-binding specificity. The shorter sequence (hexapeptide vs. heptapeptide) and terminal proline suggest distinct proteolytic stability and folding properties .

Cyclic Peptide (CAS 59865-13-3) Sequence: Cyclic(l-alanyl-d-alanyl-N-methyl-l-leucyl-N-methyl-l-leucyl-N-methyl-l-valyl-3-hydroxy-N,4-dimethyl-l-2-amino-6-octenoyl-l-α-aminobutyryl-N-methylglycyl-N-methyl-l-leucyl-l-valyl-N-methyl-l-leucyl) Key Features: Extensive N-methylation and cyclization improve metabolic stability and membrane permeability compared to linear peptides like the target compound. The inclusion of non-proteinogenic residues (e.g., α-aminobutyryl) further diversifies its bioactivity .

Molecular Weight and Physicochemical Properties

*Estimated based on residue composition.

Functional Implications

- Bioavailability : The cyclic peptide (CAS 59865-13-3) exhibits superior resistance to enzymatic degradation due to N-methylation and cyclization, whereas linear peptides like the target compound may require formulation enhancements for therapeutic use .

- Receptor Targeting : The tyrosine residue in CAS 133605-55-7 could facilitate interactions with hydrophobic binding pockets, a feature absent in the histidine-rich target peptide .

Research Findings and Limitations

- Evidence Gaps : Direct data on the target compound’s bioactivity, stability, or synthesis are lacking in the provided sources. Comparisons rely on extrapolation from structural analogs.

- In contrast, methylated/cyclic analogs prioritize stability over dynamic interactions .

Biological Activity

L-Histidyl-L-leucyl-L-alanyl-L-prolyl-L-seryl-L-alanyl-L-valine is a complex peptide composed of multiple amino acids, each contributing distinct biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Properties

Molecular Composition:

- Molecular Formula: C28H53N7O8

- Molecular Weight: 615.76 g/mol

- Solubility: Soluble in water (74 g/L at 25 ºC)

The structure of this peptide influences its biological functions significantly. The arrangement of amino acids can affect its conformation, stability, and interactions with biological targets.

This compound exhibits several mechanisms through which it can exert biological effects:

-

Enzyme Inhibition:

- The peptide can inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial in regulating metabolic pathways and can be leveraged for therapeutic interventions.

-

Receptor Binding:

- This peptide may interact with cell surface receptors, initiating intracellular signaling cascades that lead to various physiological responses. Such interactions are essential for modulating cellular functions and could be targeted in drug design.

-

Protein-Protein Interactions:

- By affecting the stability and function of protein complexes, this peptide can influence numerous biological processes, including signal transduction and metabolic regulation.

Biological Activities

The biological activities associated with this compound include:

-

Antioxidant Activity:

- Peptides like L-Histidyl-L-leucyl-L-alanyl have shown potential in scavenging free radicals and reducing oxidative stress in cells, which is beneficial for preventing cellular damage.

-

Antimicrobial Properties:

- Certain sequences within this peptide may exhibit antimicrobial activity, making it a candidate for developing new antimicrobial agents against resistant strains.

-

Neuroprotective Effects:

- Research indicates that similar peptides can protect neuronal cells from apoptosis, suggesting potential applications in neurodegenerative diseases.

Table 1: Summary of Research Findings on Similar Peptides

Detailed Research Insights

-

Antioxidant Activity:

A study explored the antioxidant properties of peptides similar to L-Histidyl-L-leucyl-L-alanyl. The findings indicated that these peptides effectively reduced reactive oxygen species (ROS) levels in cultured cells, highlighting their potential as natural antioxidants . -

Neuroprotection:

Another investigation focused on the neuroprotective effects of histidine-containing peptides. Results showed that these peptides could significantly reduce neuronal cell death induced by oxidative stress, suggesting a protective role in neurodegenerative conditions . -

Antimicrobial Efficacy:

Research has also demonstrated that certain sequences within longer peptides exhibit antimicrobial properties. For instance, a peptide derived from similar amino acid sequences was effective against various bacterial strains, indicating potential use in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.